2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The compound’s structure includes a methyl group at position 10 and a ketone at position 11 of the oxazepine ring, with a benzenesulfonamide moiety substituted at position 2. The benzene ring of the sulfonamide group bears a bromine atom at the para position.
Properties
IUPAC Name |
2-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-23-16-7-3-4-8-18(16)27-17-11-10-13(12-14(17)20(23)24)22-28(25,26)19-9-5-2-6-15(19)21/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCPKICFXKIBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a unique molecular structure characterized by a sulfonamide group and a bromine atom, which may enhance its biological activity. The purpose of this article is to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is with a molecular weight of approximately 423.3 g/mol. The structural complexity includes:
- Dibenzo fused ring system
- Sulfonamide group
- Bromine atom at the second position
- Ketone functional group at the eleventh position
These features contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit diverse biological activities, including antibacterial effects. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways .
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within microbial cells. Similar compounds have been found to modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. Further investigation through biochemical assays is required to elucidate the precise mechanisms involved .
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is crucial for its development as a therapeutic agent. Studies on related compounds suggest that their interaction with human serum albumin (HSA) can influence their bioavailability and efficacy. Spectroscopic analyses have indicated that these compounds can bind to HSA through hydrophobic interactions and hydrogen bonding .
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
- Antibacterial Activity : A study on thiazole-sulfonamide hybrids demonstrated potent antibacterial activity against Staphylococcus aureus and Acinetobacter xylosoxidans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL .
- Anticancer Potential : Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepines may exhibit anticancer properties through apoptosis induction in cancer cell lines .
Summary Table of Biological Activities
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide." However, some information can be gathered from the search results regarding its properties, synthesis, and potential applications based on similar compounds.
Chemical Information
Information from EvitaChem
The synthesis of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves several key steps. These synthetic pathways can be optimized for yield and purity using techniques such as continuous flow reactors or microwave-assisted synthesis.
The molecular structure of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a complex arrangement. This detailed structural data aids in understanding its reactivity and potential interactions with biological targets.
The compound can undergo various chemical reactions typical of halogenated compounds and those containing sulfonamide groups. These reactions are crucial for exploring the compound's reactivity and potential modifications for various applications. The mechanism of action for 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves interactions with specific molecular targets. The precise pathways depend on the biological context and specific applications being studied.
Experimental determination of melting point and solubility characteristics is necessary for practical applications.
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several notable applications: Ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential and mechanisms of action.
Potential Applications and Research Directions
- Biological Activity: The dibenzo[b,f][1,4]oxazepine core is known for its biological activity and therapeutic potential.
- Medicinal Chemistry: The presence of bromine and a sulfonamide group suggests it can be used as an intermediate in synthesizing more complex molecules with potential medicinal applications.
- Ongoing Research: EvitaChem indicates that ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential and mechanisms of action.
Limitations
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (target compound) offers a balance between electronic withdrawal and steric bulk compared to fluorine (). This may enhance binding to hydrophobic pockets in target proteins.
- Alkyl Groups : Methyl or isopropyl substituents () increase lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
- Positional Isomerism : Ortho-substituted analogs () may exhibit distinct conformational preferences compared to para-substituted derivatives, influencing target engagement.
Modifications to the Dibenzooxazepine Core
Heteroatom Variations: Oxazepine vs. Thiazepine
For example, 4-methoxybenzyl 10-ethyl-11-oxo-thiazepine carboxylate 5-oxide () has a logP value higher than oxazepine analogs, suggesting enhanced lipid solubility.
Alkyl Substituents at Position 10
- Methyl vs. Ethyl : The target compound’s methyl group (vs. ethyl in BT2, ) reduces steric bulk, possibly improving binding to compact active sites. Ethyl groups, however, may enhance metabolic stability by shielding reactive sites.
Pharmacological and Functional Insights
While direct data for the target compound are unavailable, analogs provide clues:
- Anti-inflammatory Activity: BT2 (10-ethyl-11-oxo-thiazepine derivative, ) suppresses monocytic-endothelial cell adhesion and bone erosion, suggesting dibenzoheteroazepines may target inflammatory pathways.
- Receptor Selectivity : Fluorinated sulfonamides () are often designed for receptor selectivity, leveraging halogen-bonding interactions.
Q & A
Q. What computational methods best predict the compound’s reactivity under varying conditions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states (e.g., bromine substitution pathways). Validate with experimental kinetics (Eyring plots) and spectroscopic data (). Use QSAR models to extrapolate reactivity to untested conditions (e.g., high-pressure environments) .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization
Table 2: Stability Study Design (Example)
| Variable | Levels Tested | Analytical Method | Statistical Model |
|---|---|---|---|
| Temperature | 25°C, 40°C, 60°C | HPLC-MS (degradants) | ANOVA + Tukey HSD |
| pH | 2.0, 7.4, 9.0 | UV-Vis (λmax = 280 nm) | Linear regression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
